![molecular formula C14H11NS B2944516 4-Methyl-2-(phenylsulfanyl)benzonitrile CAS No. 90133-35-0](/img/structure/B2944516.png)
4-Methyl-2-(phenylsulfanyl)benzonitrile
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Overview
Description
4-Methyl-2-(phenylsulfanyl)benzonitrile is an organic compound with the molecular formula C14H11NS and a molecular weight of 225.31 g/mol . This compound is characterized by a benzene ring substituted with a methyl group, a phenylsulfanyl group, and a nitrile group. It is a versatile small molecule scaffold used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(phenylsulfanyl)benzonitrile typically involves the reaction of 4-methylbenzonitrile with phenylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(phenylsulfanyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetic acid or dichloromethane; temperatureroom temperature to reflux.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; solventether or ethanol; temperatureroom temperature to reflux.
Major Products Formed
Oxidation: 4-Methyl-2-(phenylsulfonyl)benzonitrile.
Reduction: 4-Methyl-2-(phenylsulfanyl)benzylamine.
Substitution: 4-Halo-2-(phenylsulfanyl)benzonitrile, 4-Nitro-2-(phenylsulfanyl)benzonitrile.
Scientific Research Applications
4-Methyl-2-(phenylsulfanyl)benzonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(phenylsulfanyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can form non-covalent interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzonitrile
- 2-(Phenylsulfanyl)benzonitrile
- 4-Methyl-2-(phenylsulfonyl)benzonitrile
Uniqueness
4-Methyl-2-(phenylsulfanyl)benzonitrile is unique due to the presence of both a phenylsulfanyl group and a nitrile group on the same benzene ring. This combination of functional groups imparts distinct chemical reactivity and binding properties, making it a valuable scaffold for the development of new compounds with diverse applications .
Biological Activity
4-Methyl-2-(phenylsulfanyl)benzonitrile is an organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
- Molecular Formula : C14H11NS
- Molecular Weight : 225.31 g/mol
- CAS Number : 90133-35-0
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzonitrile with phenylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can form non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the nitrile group may participate in hydrogen bonding and dipole-dipole interactions, enhancing the compound's binding stability to its targets.
Research Applications
This compound has been explored for various applications:
- Enzyme Inhibition : It has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways.
- Protein-Ligand Interactions : The compound serves as a model for studying protein-ligand interactions due to its unique functional groups.
- Pharmaceutical Development : It acts as a precursor for synthesizing pharmaceutical compounds with therapeutic effects.
Case Study 1: Serotonin Transporter Imaging
A notable application of a related compound, 11C-DASB (3-amino-4-(2-dimethylaminomethylphenylsulfanyl)benzonitrile), highlights the biological relevance of phenylsulfanyl derivatives. This compound was utilized in PET imaging to assess serotonin transporter (SERT) density in mouse brains. The study demonstrated that 11C-DASB binds with high affinity to SERT, providing valuable insights into serotonergic signaling in various conditions .
Compound | Binding Affinity (nmol/L) | Application |
---|---|---|
11C-DASB | 1.1 | SERT Imaging |
This compound | TBD | Enzyme Inhibition |
Case Study 2: Effects of Early Life Stress on SERT Binding
Research involving rhesus monkeys used [11C]DASB PET imaging to compare regional brain SERT binding between peer-reared and mother-reared monkeys. This study found significant differences in serotonin transporter binding, indicating potential implications for understanding stress-related disorders .
Comparison with Similar Compounds
This compound exhibits unique properties compared to similar compounds due to its specific functional groups:
Compound | Functional Groups | Unique Properties |
---|---|---|
4-Methylbenzonitrile | Methyl, Nitrile | Lacks sulfur functionality |
2-(Phenylsulfanyl)benzonitrile | Phenyl, Sulfanyl | No methyl group |
4-Methyl-2-(phenylsulfonyl)benzonitrile | Methyl, Sulfonyl | Different reactivity |
Properties
IUPAC Name |
4-methyl-2-phenylsulfanylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-11-7-8-12(10-15)14(9-11)16-13-5-3-2-4-6-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPCPKAHVMDZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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